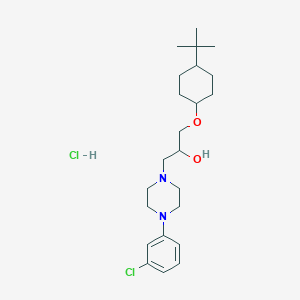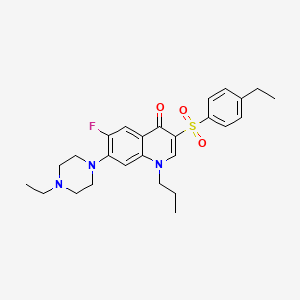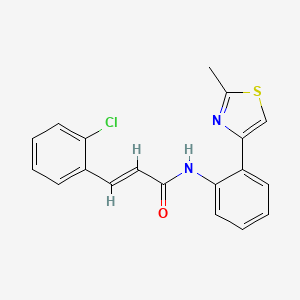![molecular formula C7H11Cl2N5 B2928893 7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine dihydrochloride CAS No. 2375273-85-9](/img/structure/B2928893.png)
7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine dihydrochloride is a heterocyclic compound with significant applications in medicinal and pharmaceutical chemistry. This compound is known for its unique structure, which includes a triazole ring fused to a pyridine ring, making it a valuable scaffold for drug design and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine dihydrochloride typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established. This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time . The methodology demonstrates a broad substrate scope and good functional group tolerance, resulting in products with good-to-excellent yields .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave irradiation and eco-friendly conditions suggests potential scalability for industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazole or pyridine rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aminomethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like NaOCl, reducing agents, and nucleophiles for substitution reactions. Microwave irradiation is often employed to enhance reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups .
Wissenschaftliche Forschungsanwendungen
7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine dihydrochloride has numerous applications in scientific research:
Chemistry: It serves as a valuable scaffold for the synthesis of various heterocyclic compounds.
Wirkmechanismus
The mechanism of action of 7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits enzymes like PHD-1, JAK1, and JAK2 . These interactions modulate various biological processes, contributing to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-triazolo[1,5-a]pyridine: A closely related compound with similar biological activities.
1,2,4-triazolo[1,5-a]pyrimidine: Another related compound with applications in medicinal chemistry.
Uniqueness
7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine dihydrochloride is unique due to its specific aminomethyl group, which enhances its reactivity and potential for functionalization. This makes it a versatile scaffold for drug design and development .
Eigenschaften
IUPAC Name |
7-(aminomethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N5.2ClH/c8-4-5-1-2-12-6(3-5)10-7(9)11-12;;/h1-3H,4,8H2,(H2,9,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLANTHYHWHXBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)N)C=C1CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Cl2N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{2-[6-(methylsulfanyl)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}adamantane-1-carboxamide](/img/structure/B2928816.png)
![N-cyclohexyl-N-methyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2928817.png)
![4-[(2-chloropyridin-3-yl)sulfonyl]-1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2928818.png)
![2-methoxy-4,5-dimethyl-N-{3-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2928819.png)
![2-{[(3,5-Dichlorophenyl)carbamoyl]amino}benzoic acid](/img/structure/B2928821.png)

![N-(4-methoxyphenyl)-2-{1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2928826.png)

![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-4-chlorobenzene-1-sulfonamide](/img/structure/B2928828.png)
![6-Bromopyrazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2928833.png)
